1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of amino, bromo, and fluoro substituents on the indene ring, which impart unique chemical and physical properties
Mechanism of Action
Target of Action
The compound “1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid” is an indole derivative . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels, due to their versatile structure .
Mode of Action
Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the structure can significantly affect its absorption, distribution, metabolism, and excretion .
Result of Action
Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide, potassium thiocyanate, and organometallic reagents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Azido, thiocyanato, and other substituted derivatives.
Scientific Research Applications
1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other indene derivatives, such as:
1-amino-4-chloro-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chloro substituent instead of bromo.
1-amino-4-bromo-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chloro substituent instead of fluoro.
1-amino-4-bromo-5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a methyl substituent instead of fluoro.
The uniqueness of this compound lies in the combination of amino, bromo, and fluoro substituents, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-5-3-4-10(13,9(14)15)6(5)1-2-7(8)12/h1-2H,3-4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLIAXYVRQBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=C(C=C2)F)Br)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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